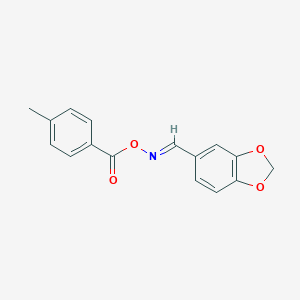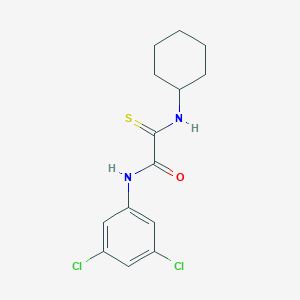![molecular formula C22H16O3S B371391 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate CAS No. 297150-15-3](/img/structure/B371391.png)
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate is an organic compound that features a thiophene ring and a phenylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-bromo-3-thiophenecarboxaldehyde.
Aldol Condensation: The thiophene derivative undergoes aldol condensation with benzaldehyde to form the intermediate compound.
Esterification: The intermediate compound is then esterified with phenylprop-2-enoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving thiophene derivatives.
Medicine
Drug Development:
Industry
Polymer Production: The compound can be used in the synthesis of polymers with specific properties, such as conductivity or thermal stability.
Wirkmechanismus
The mechanism by which 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the phenylprop-2-enoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enamide: Similar structure but with an amide group instead of an ester.
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
The ester group in 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate provides unique reactivity and stability compared to its amide and alcohol counterparts. This makes it particularly useful in applications where ester functionality is desired.
Eigenschaften
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIURZJEOLWFKV-RIJNBSGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)

![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)
![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)



![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)
![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)
